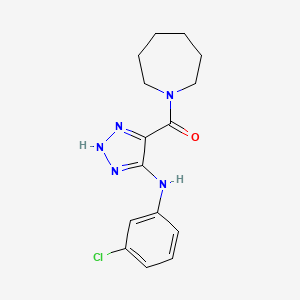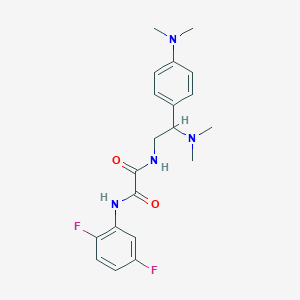
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 is not fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter receptors. Specifically, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. In addition, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 for lab experiments is its high potency and specificity for its target receptors. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033, including the development of more soluble analogs for in vivo studies, the investigation of its potential therapeutic applications in other fields such as immunology and infectious diseases, and the elucidation of its exact mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 in human clinical trials.
Méthodes De Synthèse
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with ethyl chloroformate, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and 1,2,3,4-tetrahydroquinoline. The final product is obtained through the reaction of the intermediate with carbamic acid ethyl ester.
Applications De Recherche Scientifique
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiology. In neuroscience, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In oncology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias.
Propriétés
IUPAC Name |
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADHXYXDPBIUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461295.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)
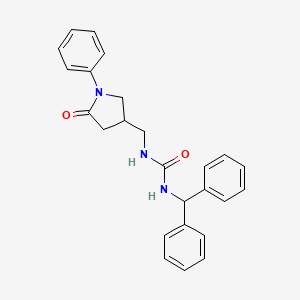
![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2461302.png)
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)
![methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2461306.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2461309.png)
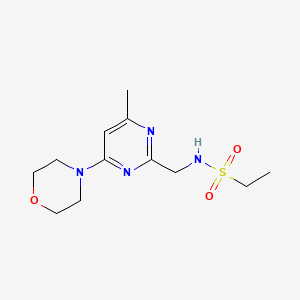
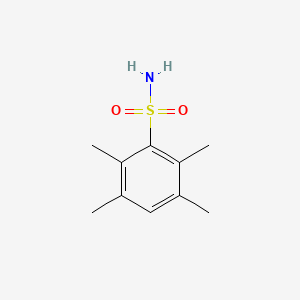
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
